Product packaging for Nitrosonium hexafluorophosphate(Cat. No.:CAS No. 16921-91-8)

Nitrosonium hexafluorophosphate

Cat. No.: B095733
CAS No.: 16921-91-8
M. Wt: 174.97 g/mol
InChI Key: SAKPNYRUBHJGAR-UHFFFAOYSA-N
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Description

Nitrosonium hexafluorophosphate is a useful research compound. Its molecular formula is F6NOP and its molecular weight is 174.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6NOP B095733 Nitrosonium hexafluorophosphate CAS No. 16921-91-8

Properties

IUPAC Name

azanylidyneoxidanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKPNYRUBHJGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[O+].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937608
Record name Nitrilooxidanium hexafluoridophosphate(1-)
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Molecular Weight

174.970 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16921-91-8
Record name Phosphate(1-), hexafluoro-, nitrosyl (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrilooxidanium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrosyl hexafluorophosphate(1-)
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Contextualization of Nitrosonium Hexafluorophosphate in Advanced Chemical Research

Historical Trajectory and Evolution of Nitrosonium Chemistry Research

The study of the nitrosonium ion has its roots in the early 20th century, marking its long-standing importance in chemical synthesis. numberanalytics.com Initially, the focus was on its generation and fundamental reactivity. A common method for generating the nitrosonium ion involves the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid to form nitrous acid, which subsequently dehydrates to yield the NO⁺ cation. unacademy.comchemtube3d.com Another pathway involves the protonation of nitrous acid itself. wikipedia.orgucla.edu

The development of stable nitrosonium salts, such as nitrosonium hexafluorophosphate (B91526) and nitrosonium tetrafluoroborate (B81430) (NOBF₄), was a significant milestone. These salts provided chemists with convenient, solid sources of the highly reactive NO⁺ ion, which could be more easily handled and measured compared to its in situ generation. wikipedia.org This advancement paved the way for more controlled and reproducible experimental procedures, expanding the scope of nitrosonium chemistry into various synthetic applications. Research in the mid-20th century further elucidated its role in reactions like the diazotization of amines, a cornerstone of aromatic chemistry. ucla.edu Over the decades, the research landscape has evolved from fundamental studies of its formation and simple reactions to its application as a sophisticated tool in complex organic synthesis, catalysis, and materials science.

Fundamental Role of the Nitrosonium Cation (NO⁺) in Chemical Reactivity

The chemical utility of nitrosonium hexafluorophosphate is dominated by the reactivity of the nitrosonium cation (NO⁺). The NO⁺ ion is a diatomic cation that is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂), meaning it has the same number of electrons. wikipedia.orgbritannica.com It features a triple bond between the nitrogen and oxygen atoms, contributing to its stability as a distinct chemical entity. numberanalytics.com However, its positive charge and electrophilic nature make it highly reactive toward nucleophiles. numberanalytics.com

The reactivity of the NO⁺ cation can be categorized into several key types:

Nitrosation: The NO⁺ ion is a powerful nitrosating agent, meaning it can transfer a nitroso group (–NO) to a substrate. numberanalytics.com A classic example is the reaction with aryl amines (ArNH₂) to form diazonium salts (ArN₂⁺), which are valuable intermediates in the synthesis of a wide range of organic compounds. wikipedia.orgucla.edu Electron-rich aromatic compounds, such as anisole (B1667542), can also undergo nitrosation. wikipedia.org

Oxidation: The nitrosonium ion is a strong oxidizing agent, capable of accepting an electron from various substrates. numberanalytics.comwikipedia.org For instance, it can oxidize metal carbonyl complexes. wikipedia.org An advantage of using NO⁺ salts like NOPF₆ as an oxidant is that the byproduct, nitric oxide (NO), is a gas that can be easily removed from the reaction mixture. wikipedia.org

Cycloaddition Reactions: The NO⁺ ion participates in cycloaddition reactions, which are crucial for the formation of heterocyclic compounds like isoxazoles and oxazoles. numberanalytics.com

Catalysis: More recent research has demonstrated that the nitrosonium ion can act as a catalyst. For example, it has been shown to catalyze the decomposition of S-Nitrosothiols (RSNOs). nih.gov

This versatile reactivity makes the nitrosonium cation an indispensable tool for creating carbon-heteroatom bonds, functionalizing unsaturated bonds, and synthesizing complex molecules, including pharmaceuticals and agrochemicals. unacademy.comnumberanalytics.com

Table 1: Selected Reactions of the Nitrosonium Cation (NO⁺)

Reactant TypeProduct TypeGeneral Reaction Example
Aryl Amine (ArNH₂)Diazonium Salt (ArN₂⁺)ArNH₂ + NO⁺ → ArN₂⁺ + H₂O
Electron-Rich AreneNitrosoareneCH₃OC₆H₅ + NO⁺ → CH₃OC₆H₄NO + H⁺
Metal Carbonyl ComplexMetal Nitrosyl ComplexM(CO)ₓ + NO⁺ → [M(CO)ₓ₋₁(NO)]⁺ + CO
S-Nitrosothiol (RSNO)Disulfide (RSSR)2 RSNO + NO⁺ (catalyst) → RSSR + N₂O₂

Significance of Hexafluorophosphate Anion (PF₆⁻) in Stabilizing Reactive Species

While the NO⁺ cation provides the reactivity, the hexafluorophosphate anion (PF₆⁻) provides the necessary stability, making compounds like NOPF₆ practical reagents. The PF₆⁻ anion is classified as a non-coordinating or weakly coordinating anion. fiveable.mewikipedia.org This means it has a very low tendency to form covalent bonds or strong interactions with cations. fiveable.me

Several key features of the PF₆⁻ anion contribute to its stabilizing role:

High Symmetry and Charge Delocalization: The PF₆⁻ anion has a highly symmetric octahedral geometry, with the phosphorus atom at the center surrounded by six fluorine atoms. fiveable.me This symmetry helps to distribute the negative charge evenly over the entire anion, reducing its nucleophilicity and reactivity.

Steric Hindrance: The six fluorine atoms sterically shield the central phosphorus atom, further preventing the anion from coordinating to the cation.

Chemical Inertness: The PF₆⁻ anion is chemically robust and resistant to both acidic and basic hydrolysis. wikipedia.org This stability prevents the anion from participating in unwanted side reactions, ensuring that the observed chemistry is solely due to the cation.

The use of a non-coordinating anion like PF₆⁻ is crucial for isolating and utilizing highly reactive cations like NO⁺. It is one of the most common anions used to precipitate and crystallize organometallic and inorganic cations. acs.org Its poor coordinating ability ensures that the cation's reactivity is not masked or altered, allowing it to function effectively as a reagent. fiveable.mewikipedia.org This property is also exploited in other areas of chemistry, such as in the electrolytes for lithium-ion batteries and in the formulation of ionic liquids. wikipedia.orgnih.gov

Table 2: Comparison of Common Non-Coordinating Anions

AnionFormulaGeometryCoordinating AbilityKey Feature
Hexafluorophosphate[PF₆]⁻OctahedralVery LowHigh stability, low nucleophilicity. wikipedia.org
Tetrafluoroborate[BF₄]⁻TetrahedralLowCommonly used, but can be more coordinating than PF₆⁻. wikipedia.org
Perchlorate[ClO₄]⁻TetrahedralLowPotentially explosive nature of its salts can be a drawback. wikipedia.org

Interdisciplinary Research Landscape of this compound

The unique combination of a highly reactive cation and a stable, non-coordinating anion makes this compound a valuable tool across multiple research disciplines.

Organic and Inorganic Synthesis: In organic synthesis, NOPF₆ is used for various transformations, including the nitrosation of arenes, the cleavage of ethers, and the synthesis of nitrogen-containing heterocycles. numberanalytics.comwikipedia.org In inorganic chemistry, it serves as a reagent to generate metal nitrosyl complexes by reacting with metal carbonyls or other low-valent metal complexes. wikipedia.orgbritannica.com

Polymer Chemistry: this compound acts as an efficient initiator for the cationic polymerization of various monomers. fishersci.com It has been successfully used to polymerize 1,2-epoxides like cyclohexene (B86901) oxide and styrene (B11656) oxide, as well as other monomers such as styrene, tetrahydrofuran (B95107), and n-butyl vinyl ether. fishersci.comfishersci.de

Catalysis: The catalytic properties of the nitrosonium ion, delivered via NOPF₆, are an area of active research. It has been shown to be a potent catalyst for the decomposition of S-nitrosothiols, a reaction of interest in biochemistry and signaling pathways. nih.gov

Materials Science: While the direct application in bulk materials is less common, NOPF₆ is a precursor in certain materials synthesis routes. For example, it can be used to prepare nitryl fluoride (B91410) (FNO₂), a powerful oxidant and fluorinating agent, by reacting it with an anhydrous alkali metal fluoride. google.com Furthermore, the inherent stability and electrochemical properties of the PF₆⁻ anion itself are leveraged in advanced materials, such as electrolytes for sodium dual-ion batteries. csic.es

Table 3: Properties of this compound

PropertyValue
Chemical FormulaNOPF₆ fishersci.com
Molecular Weight174.97 g/mol fishersci.comfishersci.at
AppearanceColorless or white crystalline solid fishersci.atmendelchemicals.com
CAS Number16921-91-8 fishersci.commendelchemicals.com
SolubilitySoluble in acetonitrile (B52724). fishersci.com Reacts with water. wikipedia.org
SensitivityMoisture sensitive. fishersci.comfishersci.de

Advanced Synthetic Methodologies for Nitrosonium Hexafluorophosphate

Direct Reaction Pathways for Nitrosonium Hexafluorophosphate (B91526) Synthesis

Direct synthesis methods involve the formation of the nitrosonium cation and its pairing with the hexafluorophosphate anion in a single conceptual process.

Reaction of Nitrous Acid with Fluoride (B91410) Sources

The nitrosonium ion ([NO]⁺) can be generated through the protonation of nitrous acid (HONO). wikipedia.org When a strong acid containing the desired counter-ion is used, the corresponding nitrosonium salt can be formed. For the synthesis of nitrosonium hexafluorophosphate, the fluoride source is the strong acid, hexafluorophosphoric acid (HPF₆).

The reaction proceeds via an acid-base mechanism where nitrous acid is protonated by hexafluorophosphoric acid, followed by the loss of a water molecule to yield the nitrosonium cation, which immediately pairs with the hexafluorophosphate anion.

Reaction Scheme: HONO + HPF₆ ⇌ [H₂ONO]⁺[PF₆]⁻ → [NO]⁺[PF₆]⁻ + H₂O

This method is conceptually straightforward, but care must be taken to use anhydrous conditions, as the nitrosonium ion readily hydrolyzes in the presence of water back to nitrous acid. wikipedia.org

Combination of Nitric Oxide with Fluorine and Phosphorus-Containing Compounds

A robust method for synthesizing this compound involves the reaction of nitrosyl fluoride (NOF) with the powerful Lewis acid, phosphorus pentafluoride (PF₅). Nitrosyl fluoride itself is a colorless gas that can be produced by the direct reaction of nitric oxide (NO) and fluorine gas (F₂). wikipedia.org

The synthesis can be viewed as a two-step process:

Formation of Nitrosyl Fluoride: NO(g) + ½F₂(g) → NOF(g)

Lewis Acid-Base Adduct Formation: NOF(g) + PF₅(g) → [NO]⁺[PF₆]⁻(s)

In the second step, the nitrosyl fluoride acts as a fluoride donor (a Lewis base) to the fluoride-accepting phosphorus pentafluoride (a Lewis acid). This reaction is analogous to the well-known synthesis of nitrosonium tetrafluoroborate (B81430) from nitrosyl fluoride and boron trifluoride (BF₃). wikipedia.org The resulting product, this compound, is a stable, solid salt.

Salt Formation and Anion Exchange Routes for this compound

These methods rely on starting with a pre-formed nitrosonium salt or a nitrosyl compound and exchanging its anion for the hexafluorophosphate ion.

Synthesis from Nitrosonium Tetrafluoroborate

Anion exchange, or metathesis, is a common strategy in inorganic synthesis. Starting with the more readily available nitrosonium tetrafluoroborate ([NO]⁺[BF₄]⁻), the tetrafluoroborate anion can be exchanged for a hexafluorophosphate anion. This is typically achieved by reacting nitrosonium tetrafluoroborate with a hexafluorophosphate salt in a suitable solvent. The choice of the cation for the hexafluorophosphate salt is crucial and is selected to ensure that the resulting tetrafluoroborate salt is insoluble in the reaction medium, thus driving the reaction to completion via precipitation.

Reaction Scheme: [NO]⁺[BF₄]⁻(solv) + M⁺[PF₆]⁻(solv) → [NO]⁺[PF₆]⁻(solv) + M⁺[BF₄]⁻(s)↓

(Where M⁺ can be K⁺, Ag⁺, etc.)

The precipitated salt (e.g., KBF₄ or AgBF₄) is then removed by filtration, leaving a solution of this compound. The solvent can then be evaporated to yield the pure solid product.

Generation from Nitrosyl Chloride and Hexafluorophosphoric Acid

Nitrosyl chloride (NOCl) can serve as an effective source of the nitrosonium ion in the presence of a strong acid. The reaction between nitrosyl chloride and hexafluorophosphoric acid (HPF₆) provides a direct route to this compound. rsc.org

Reaction Scheme: NOCl + HPF₆ → [NO]⁺[PF₆]⁻ + HCl(g)↑

This reaction is highly favorable due to the formation of hydrogen chloride as a gaseous byproduct, which escapes the reaction mixture and drives the equilibrium towards the products according to Le Châtelier's principle. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the product.

In Situ Generation of this compound for Reaction Studies

For many applications in organic synthesis, the isolation of the pure this compound salt is not necessary. Instead, it can be generated in situ (in the reaction mixture) for immediate consumption. This approach avoids the handling of the highly reactive and moisture-sensitive reagent. researchgate.net

The in situ generation is often employed in nitrosation reactions or oxidation processes. For example, in the nitrosation of organometallic compounds like organotrifluoroborates, nitrosonium tetrafluoroborate is often used. nih.gov The principle remains the same for the hexafluorophosphate analogue, where the reagent would be generated from its precursors directly in the presence of the substrate to be functionalized. This technique is particularly valuable in Ritter-type reactions, where the nitrosonium ion activates a substrate towards nucleophilic attack by a nitrile. researchgate.net The choice of precursors for in situ generation would follow the direct synthesis routes, such as combining nitrosyl chloride and hexafluorophosphoric acid in the reaction vessel containing the organic substrate.

Electrophilic Addition Strategies

The nitrosonium ion, NO⁺, is a powerful electrophile that readily engages in electrophilic addition reactions with unsaturated organic compounds. In these reactions, the electron-rich pi (π) bond of a double or triple bond acts as a nucleophile, attacking the electron-deficient nitrosonium ion. wikipedia.org This initial attack breaks the π bond and forms a new carbon-nitrogen sigma (σ) bond, resulting in a carbocationic intermediate. wikipedia.orglasalle.edu This intermediate is then susceptible to attack by a nucleophile to form the final product.

The general mechanism for an electrophilic addition involving the nitrosonium ion can be summarized as follows:

Electrophilic Attack: The π electrons of an alkene or alkyne attack the NO⁺ ion.

Intermediate Formation: A high-energy carbocation intermediate is formed. youtube.com

Nucleophilic Capture: A nucleophile attacks the carbocation, leading to the final addition product.

A notable application of this reactivity is the nitrosylation of electron-rich aromatic compounds. For instance, anisole (B1667542) reacts with nitrosonium tetrafluoroborate (a related salt) in an electrophilic substitution reaction, which highlights the strong electrophilic character of the NO⁺ ion. wikipedia.org Furthermore, the nitrosonium ion is utilized in Ritter-type reactions, where it can activate nitriles to facilitate their addition to alkyl halides, demonstrating its role in complex organic transformations. researchgate.net

Table 1: Examples of Electrophilic Reactions Involving the Nitrosonium Ion

Reaction Type Substrate Reagent Key Intermediate Product Type
Nitrosylation of Arenes Anisole (CH₃OC₆H₅) NOBF₄ Sigma Complex Nitrosoarene
Ritter-Type Reaction Alkyl Halide, Nitrile NO⁺ Source Nitrilium Ion N-Substituted Amide
Addition to Alkenes Alkene (R₂C=CR₂) NOPF₆ Carbocation Functionalized Alkane

Generation from Nitrous Acid and Strong Acids

A fundamental and common method for generating the nitrosonium ion is through the reaction of nitrous acid (HNO₂) with a strong acid. wikipedia.org The strong acid protonates the hydroxyl group of nitrous acid, which is a relatively weak acid itself. wikipedia.org This protonation creates a good leaving group (water), which then departs to yield the nitrosonium ion.

The chemical equilibrium for this process is: HONO + H⁺ ⇌ NO⁺ + H₂O wikipedia.org

In practice, nitrous acid is often unstable and is typically generated in situ for immediate use. This is achieved by reacting a stable nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid or sulfuric acid. chemicalbook.com

Table 2: Reaction Scheme for NOPF₆ Synthesis from Nitrous Acid

Step Reactant 1 Reactant 2 Product Purpose
1 Sodium Nitrite (NaNO₂) Strong Acid (e.g., H₂SO₄) Nitrous Acid (HNO₂) In situ generation of nitrous acid
2 Nitrous Acid (HNO₂) Strong Acid (H⁺) Nitrosonium Ion (NO⁺) + H₂O Formation of the electrophile
3 Nitrosonium Ion (NO⁺) Hexafluorophosphoric Acid (HPF₆) This compound (NOPF₆) Formation of the stable salt

Control of Purity and Stability in this compound Synthesis

The control of purity and stability is paramount in the synthesis and handling of this compound due to its high reactivity.

Stability: The primary factor affecting the stability of NOPF₆ is its extreme sensitivity to moisture. wikipedia.orgfishersci.com The nitrosonium ion readily reacts with water in a hydrolysis reaction to revert to nitrous acid. wikipedia.org

The hydrolysis reaction is: NO⁺ + H₂O → HONO + H⁺ wikipedia.org

This reaction not only consumes the desired product but also generates acidic byproducts, which can catalyze further decomposition or unwanted side reactions. Consequently, the synthesis, storage, and handling of this compound must be performed under strictly anhydrous (moisture-free) conditions, typically in a dry nitrogen or argon atmosphere using dried solvents and glassware.

Purity: Controlling the purity of NOPF₆ begins with using high-purity starting materials and maintaining rigorous anhydrous conditions to prevent hydrolysis. After synthesis, purification methods may be necessary to remove unreacted starting materials or byproducts. For the related compound nitrosonium tetrafluoroborate (NOBF₄), purification can be achieved by sublimation at elevated temperatures (200–250 °C) under high vacuum (0.01 mmHg). wikipedia.org This suggests that similar thermal or vacuum-based techniques could be applicable for purifying NOPF₆. Commercially available this compound often has a specified purity, such as 96%, indicating that some level of impurity is common. fishersci.com

Table 3: Purity and Stability Control Measures

Factor Challenge Control Strategy

| Stability | Hydrolysis upon contact with water/moisture. | - Perform synthesis under an inert, dry atmosphere (e.g., N₂, Ar).

  • Use anhydrous solvents and reagents.
  • Store in a desiccator or glovebox. | | Purity | - Presence of starting materials.
  • Formation of hydrolysis byproducts (e.g., HONO, HPF₆). | - Use high-purity reagents.
  • Maintain strict anhydrous conditions.
  • Employ purification techniques such as sublimation or recrystallization from a suitable non-aqueous solvent (e.g., acetonitrile). wikipedia.org |
  • Table 4: Compound Names Mentioned in this Article

    Compound Name Molecular Formula
    This compound NOPF₆
    Anisole CH₃OC₆H₅
    Nitrous Acid HNO₂
    Hexafluorophosphoric Acid HPF₆
    Sodium Nitrite NaNO₂
    Nitrosonium tetrafluoroborate NOBF₄
    Water H₂O
    Hydrochloric Acid HCl

    Elucidation of Reactivity and Reaction Mechanisms of Nitrosonium Hexafluorophosphate

    Oxidizing Properties and Electron Transfer Pathways

    Nitrosonium hexafluorophosphate (B91526) is a potent one-electron oxidant, a property that underpins much of its reactivity in both organic and inorganic chemistry. wikipedia.orgresearchgate.netdntb.gov.ua Its oxidizing strength is sufficient to abstract an electron from a wide range of substrates, initiating radical-based reaction pathways.

    The nitrosonium cation is widely used to oxidize metal centers in coordination and organometallic complexes. wikipedia.org This process typically involves a one-electron oxidation, increasing the formal oxidation state of the metal by one.

    For example, ferrous {FeNO}⁷ precursors can be chemically or electrochemically oxidized to ferric {FeNO}⁶ complexes using reagents like nitrosonium salts. acs.org The oxidation of [Fe(TPP)(NO)] (where TPP²⁻ is the tetraphenylporphyrin (B126558) dianion) with an appropriate oxidant yields [Fe(TPP)(NO)]⁺, changing the formal description from {FeNO}⁷ to {FeNO}⁶. acs.org Similarly, an Fe(III)-peroxo complex, [FeIII(14-TMC)(O₂)]⁺, reacts with the nitrosonium ion to produce an Fe(IV)-oxo complex, [FeIV(14-TMC)(O)]²⁺, and nitrogen dioxide. rsc.org This demonstrates the ability of NO⁺ to induce a two-electron oxidation of the complex through internal rearrangements following the initial interaction. rsc.org

    The general reaction can be represented as: LₙMᶻ + NO⁺ → [LₙM]⁽ᶻ⁺¹⁾⁺ + NO•

    This capability is crucial for accessing higher oxidation states of metals that may be difficult to achieve through other means, enabling the synthesis and study of highly reactive metal-containing species. acs.org

    Many reactions involving nitrosonium hexafluorophosphate proceed via a Single Electron Transfer (SET) mechanism. researchgate.net In this pathway, the nitrosonium cation acts as a one-electron acceptor, oxidizing a substrate to form a radical cation and neutral nitric oxide (NO•).

    Substrate + NO⁺ → [Substrate]•⁺ + NO•

    This initial SET step is fundamental to various transformations. For instance, the nitrosonium ion-induced oxidative C–H activation of methoxy-substituted phenols to achieve C–C cross-coupling with arenes is believed to proceed through such a mechanism. researchgate.netdntb.gov.ua The oxidation of the aromatic ring by NO⁺ generates a radical cation, which can then engage in further reactions. researchgate.net

    The formation of charge-transfer complexes is intimately linked to the SET pathway. researchgate.net The inner-sphere complex [ArH,NO⁺] can be considered a precursor to the redox products ArH•⁺ and NO•. researchgate.net The reversible interchange between the CT complex and the SET products is a key feature of the mechanism, with the complex representing a completely delocalized system where the electron transfer barrier is minimal. researchgate.net

    An example is the nitrosonium-catalyzed oxidative bromination of electron-rich arenes. researchgate.net In this process, bromide salts serve as the bromine source, and molecular oxygen acts as the terminal oxidant. The nitrosonium ion (NO⁺) is proposed to be the active catalytic species, which is regenerated in the cycle. This method provides a metal-free alternative for arene bromination. researchgate.net

    Similarly, NO⁺ can catalyze the formation of C–N bonds. Mechanistic studies on the synthesis of diarylamines from electron-rich arenes suggest that the formation of the second C–N bond is catalyzed by the nitrosonium ion. researchgate.net In some NO⁺-induced reactions, such as the cross-coupling of phenols and arenes, the regeneration of the active NO⁺ species by atmospheric oxygen can enable the use of substoichiometric amounts of the initial nitrate (B79036) salt, making the process catalytic. researchgate.netdntb.gov.ua These catalytic applications highlight the utility of the redox properties of the nitrosonium ion in developing sustainable and efficient synthetic methods. rsc.orgresearchgate.net

    Nitrosation Reactions

    Nitrosation is the process of introducing a nitroso group (-NO) into a molecule. wikipedia.org this compound serves as a potent nitrosating agent.

    The reaction of amines with nitrosating agents like this compound can lead to the formation of N-nitrosamines. veeprho.com The reactivity of amines towards nitrosation is dependent on their structure, with secondary amines generally being the most susceptible to forming stable nitrosamines. ccsnorway.comcir-safety.org

    The general mechanism involves the electrophilic attack of the nitrosonium ion on the nitrogen atom of the amine. wikipedia.org For secondary amines, this results in the formation of a stable N-nitrosamine. wikipedia.org

    Primary Amines: Primary amines react with nitrosating agents to form unstable primary N-nitrosamines, which can decompose to form diazonium salts. veeprho.comnih.gov These diazonium salts can then undergo further reactions.

    Secondary Amines: Secondary amines readily react to form stable N-nitrosamines. ccsnorway.comcir-safety.org

    Tertiary Amines: Tertiary amines can undergo dealkylative nitrosation to form nitrosamines. veeprho.com However, tertiary aryl amines tend to undergo C-nitrosation on the aromatic ring rather than N-nitrosation. cir-safety.org

    The formation of nitrosamines is a significant concern in various fields, including pharmaceuticals, due to their potential carcinogenicity. veeprho.com The rate of N-nitrosation is influenced by the basicity of the amine. cir-safety.org

    Amine TypeReactivity with this compoundProduct(s)
    Primary AminesHighUnstable Primary N-Nitrosamines, Diazonium Salts
    Secondary AminesHighStable N-Nitrosamines
    Tertiary AminesModerateN-Nitrosamines (via dealkylation), C-Nitrosated products (for aryl amines)

    Electron-rich aromatic compounds, or arenes, can undergo nitrosation with this compound. wikipedia.org This reaction, a form of electrophilic aromatic substitution, introduces a nitroso group onto the aromatic ring. A classic example is the nitrosation of anisole (B1667542), which yields p-nitrosoanisole. wikipedia.org

    The reactivity of the arene is crucial; the presence of electron-donating groups on the aromatic ring enhances the susceptibility to electrophilic attack by the nitrosonium ion. wikipedia.org In some instances, particularly with aryl boronic acids and esters, the nitrosation can proceed rapidly. researchgate.net

    AreneProduct
    Anisolep-Nitrosoanisole
    Aryl BoronatesNitroso Arenes

    Thiols (R-SH) and their corresponding thiolates (R-S⁻) are susceptible to nitrosation, leading to the formation of S-nitrosothiols (RSNOs). nih.gov This reaction is significant in biological systems as S-nitrosothiols play a role in cell signaling. nih.gov The formation of S-nitrosothiols can occur through the reaction of a thiol with a nitrosonium ion donor. nih.gov The reaction of dinitrogen trioxide (N₂O₃), which can act as a source of the nitrosonium equivalent, with thiolates is an effective method for forming RSNOs. nih.gov The process can also be influenced by the presence of oxygen and other reactive oxygen species. nih.gov

    While the direct reaction of this compound with sulfides and thiocarbonyls is less commonly detailed, the electrophilic nature of the nitrosonium ion suggests potential reactivity towards these sulfur-containing functional groups.

    Insertion Reactions and Ligand Transformations

    This compound can participate in insertion reactions, particularly with transition metal complexes, leading to the formation of new ligands and coordination compounds.

    The nitrosonium cation (NO⁺) can insert into metal-hydride (M-H) bonds. acs.org This reaction has been observed with rhenium and osmium hydride complexes. While this compound can initiate this insertion, the resulting hexafluorophosphate complex salts are often less stable than those formed with other counterions like triflate. acs.org These unstable complexes may decompose, for instance, to form a neutral fluoride (B91410) complex. acs.org This insertion reaction provides a pathway to nitroxyl (B88944) (HNO) complexes. acs.org

    Similar to its reaction with metal-hydride bonds, the nitrosonium cation can insert into metal-alkyl (M-C) bonds. acs.org For example, the reaction of this compound with a rhenium methyl complex leads to the formation of a nitrosomethane (B1211736) complex, although this can also lead to the formation of a fluoride complex as a decomposition product. acs.org Such insertion reactions have also been reported for chromium-alkyl bonds, yielding complexes with nitrosoalkane ligands. acs.org

    Metal Complex TypeReactantProduct TypeStability of Hexafluorophosphate Salt
    Metal-HydrideRhenium Hydride ComplexNitroxyl ComplexLess Stable
    Metal-AlkylRhenium Methyl ComplexNitrosoalkane ComplexProne to Decomposition
    Metal-AlkylChromium Alkyl ComplexNitrosoalkane ComplexNot specified

    Formation of Nitroxyl and Nitrosoalkane Ligands

    Nitrosonium salts, including this compound, serve as valuable reagents in coordination chemistry for the synthesis of complexes containing nitroxyl (HNO) and nitrosoalkane (RNO) ligands. acs.org The primary mechanism for the formation of these ligands is the 1,1-insertion of the nitrosonium ion (NO⁺) into metal-hydride (M-H) or metal-alkyl (M-R) bonds. acs.org

    This synthetic route is analogous to the long-established method of creating aryldiazene complexes through the insertion of aryldiazonium ions into metal-hydride bonds. acs.org Research has demonstrated that nitrosonium salts react readily with d⁶ transition-metal hydrido and methyl complexes to yield the corresponding nitroxyl and nitrosoalkane coordination complexes. acs.org For instance, the reaction of mer,trans-Re(CH₃)(CO)₃(PPh₃)₂ with a nitrosonium salt leads to the formation of a nitrosomethane complex. acs.org

    The stability of the resulting nitroxyl and nitrosoalkane complexes is significantly influenced by the counter-ion of the nitrosonium salt used. acs.org When this compound ([NO][PF₆]) or nitrosonium tetrafluoroborate (B81430) ([NO][BF₄]) are used, the resulting complexes tend to be thermally unstable. acs.org These complexes often decompose through ligand loss, yielding neutral fluoride complexes. acs.org In contrast, salts with less coordinating anions, such as triflate (SO₃CF₃⁻), can produce more stable nitroxyl and nitrosoalkane complexes. acs.org

    Table 1: Examples of Insertion Reactions for Ligand Formation

    Reactant Complex Nitrosonium Salt Resulting Ligand Product Type Reference
    mer,trans-ReH(CO)₃(PPh₃)₂ [NO][SO₃CF₃] Nitroxyl (HNO) Stable Complex Salt acs.org
    mer,trans-Re(CH₃)(CO)₃(PPh₃)₂ [NO][SO₃CF₃] Nitrosoalkane (CH₃NO) Stable Complex Salt acs.org

    Hydrolytic Pathways of the Nitrosonium Ion

    The nitrosonium ion (NO⁺), the reactive species in this compound, is highly susceptible to hydrolysis. wikipedia.org This reactivity with water is a critical characteristic that dictates its handling and application in synthetic chemistry.

    The nitrosonium ion reacts readily with water in a straightforward hydrolytic process to form nitrous acid (HONO) and a proton (H⁺). wikipedia.org

    Chemical Equation: NO⁺ + H₂O → HONO + H⁺ wikipedia.org

    This reaction demonstrates that in an aqueous environment, the nitrosonium ion is converted into the weak acid, nitrous acid. wikipedia.orgyoutube.com In the presence of a base, the reaction proceeds further to generate a nitrite (B80452) salt. wikipedia.org

    Reaction with Base: NO⁺ + 2 NaOH → NaNO₂ + Na⁺ + H₂O wikipedia.org

    The high reactivity of the nitrosonium ion towards water necessitates stringent handling and storage protocols for this compound. wikipedia.orgfishersci.com The compound must be rigorously protected from atmospheric moisture to prevent its degradation into nitrous acid. wikipedia.org

    For this reason, it is essential to store this compound in tightly closed containers in a dry, cool, and well-ventilated area. fishersci.com Any exposure to humid air can lead to hydrolysis, compromising the integrity of the reagent and potentially affecting the outcome of a chemical reaction. wikipedia.org Reaction environments must also be anhydrous, utilizing dry solvents and inert atmospheres (e.g., nitrogen or argon) to prevent premature decomposition of the nitrosonium salt.

    Table 2: Handling and Storage Recommendations for this compound

    Parameter Recommendation Rationale Reference
    Storage Condition Dry, cool, well-ventilated place To prevent hydrolysis and decomposition. fishersci.com
    Container Tightly closed To protect from atmospheric moisture. wikipedia.orgfishersci.com

    | Reaction Environment | Anhydrous solvents, inert atmosphere | To maintain the stability of the NO⁺ ion and prevent unwanted side reactions. | wikipedia.org |

    Deoxygenation and Reduction Processes

    This compound can participate in reactions that involve deoxygenation and reduction, acting as a source of the nitrosyl group.

    A significant transformation involving nitrogen oxy-species is the deoxygenation of a nitrate (NO₃⁻) ligand to a nitrosyl (NO) ligand. This process represents a reduction of the nitrogen center and the removal of oxygen atoms. While direct use of this compound for this is not the typical pathway, the conversion of nitrate to nitrosyl is a key process in nitrogen chemistry. Research has shown that a coordinated nitrate ligand can be deoxygenated to a nitrosyl ligand under reductive conditions. nih.govnih.gov

    Table 3: Compounds Mentioned in the Article

    Compound Name Chemical Formula
    This compound [NO][PF₆]
    Nitroxyl HNO
    Nitrosoalkane RNO
    Nitrous Acid HONO
    Water H₂O
    Sodium Hydroxide NaOH
    Sodium Nitrite NaNO₂
    Nitrate NO₃⁻
    Nitrosyl NO
    Nitrosonium tetrafluoroborate [NO][BF₄]
    Triflate SO₃CF₃⁻
    mer,trans-Re(CH₃)(CO)₃(PPh₃)₂ C₄₀H₃₃O₃P₂Re

    Research on Nitrosonium Hexafluorophosphate in Polymer Chemistry

    Cationic Polymerization Initiation

    Nitrosonium hexafluorophosphate (B91526) is recognized for its capacity to initiate the polymerization of several classes of monomers. wikipedia.org Its effectiveness stems from the generation of the nitrosonium ion (NO⁺), which acts as the initial cationic species.

    Research has shown that nitrosonium hexafluorophosphate is an effective initiator for the ring-opening polymerization of 1,2-epoxides. This includes monomers such as styrene (B11656) oxide, cyclohexene (B86901) oxide, and 1,2-epoxybutane (B156178). wikipedia.orgfishersci.ca The polymerization of these cyclic ethers proceeds via a cationic mechanism, where the epoxide ring is opened, leading to chain growth. wikipedia.org

    For instance, the polymerization of cyclohexene oxide can be initiated to produce poly(cyclohexene oxide). wikipedia.org While detailed experimental data for initiation specifically with this compound is not extensively tabulated in readily available literature, the general reactivity is well-established. The molecular weight and yield of the resulting polymers are influenced by reaction conditions such as temperature and the ratio of initiator to monomer. nih.gov The polymerization of 1,2-epoxybutane also proceeds through a ring-opening mechanism. documentsdelivered.comrsc.org

    Table 1: Polymerization of 1,2-Epoxides Initiated by Cationic Methods This table presents illustrative data for cationic polymerization of epoxides to demonstrate typical outcomes. Data for NOPF₆ specifically is sparse in consolidated sources.

    Monomer Initiator System Temperature (°C) Yield (%) Molecular Weight (Mn, g/mol) Polydispersity (Đ) Reference
    Cyclohexene Oxide Fe(III) Complex 25 >99 19,100 1.7 nih.gov
    Cyclohexene Oxide Fe(III) Complex 55 >99 15,300 1.8 nih.gov
    1,2-Epoxybutane Anionic/Coordination N/A High Controlled Narrow rsc.org

    The application of this compound extends beyond epoxides to other monomers susceptible to cationic polymerization. This includes styrene, n-butyl vinyl ether, and tetrahydrofuran (B95107) (THF). chemicalbook.comspecialchem.comspecialchem.com

    The polymerization of n-butyl vinyl ether, a vinyl ether, can be initiated cationically to form poly(n-butyl vinyl ether). chemicalbook.comspecialchem.com Vinyl ethers are known to be highly reactive in cationic polymerization due to the electron-donating nature of the ether group which stabilizes the propagating carbocation. libretexts.org

    Tetrahydrofuran (THF) undergoes cationic ring-opening polymerization to produce poly(tetrahydrofuran) (PTHF), also known as polytetramethylene ether glycol (PTMEG). researchgate.netnih.gov This polymerization is characterized by an equilibrium between the monomer and the polymer. researchgate.net The initiation with nitrosonium salts contributes to the formation of the active oxonium ion species that propagates the chain. researchgate.net

    Table 2: Polymerization of Various Monomers by Cationic Initiators This table provides representative data for the cationic polymerization of the listed monomers. Specific data for NOPF₆ initiation is limited in general literature.

    Monomer Initiator System Temperature (°C) Molecular Weight (Mn, g/mol) Polydispersity (Đ) Reference
    n-Butyl Vinyl Ether Various Cationic N/A N/A N/A chemicalbook.com
    Tetrahydrofuran H₃PW₁₂O₄₀·13H₂O 20 1,360 - 4,535 N/A nih.gov
    Styrene General Cationic N/A N/A N/A libretexts.org

    Mechanistic Studies of Cationic Polymerization Initiated by this compound

    Understanding the mechanism of polymerization is crucial for controlling the process and the final polymer properties.

    The initiation step in cationic polymerization using this compound involves the generation of a cationic species from the monomer. The nitrosonium ion (NO⁺) from NOPF₆ is a powerful electrophile that attacks the nucleophilic monomer. wikipedia.orgunacademy.com

    In the case of heterocyclic monomers like epoxides and tetrahydrofuran, the lone pair of electrons on the oxygen atom attacks the nitrosonium ion. This leads to the formation of an unstable intermediate that rearranges to form a secondary oxonium ion, which is the actual initiating species for the ring-opening polymerization. mit.edu The propagation then occurs through the nucleophilic attack of another monomer molecule on the carbon adjacent to the positive oxygen in the ring.

    For vinyl monomers like styrene and n-butyl vinyl ether, the electrophilic NO⁺ ion attacks the electron-rich carbon-carbon double bond. This results in the formation of a carbocation, which then serves as the active center for the propagation of the polymer chain. libretexts.org The stability of the resulting carbocation is a key factor in the feasibility of the polymerization. libretexts.org The hexafluorophosphate (PF₆⁻) anion is a non-nucleophilic counter-ion, which is essential as it does not readily terminate the growing cationic chain. wikipedia.orgmit.edu

    For the polymerization of tetrahydrofuran, it is known to be a "living" polymerization under certain conditions, meaning that termination reactions are largely absent. researchgate.net The process involves a reversible propagation step, leading to an equilibrium concentration of the monomer. researchgate.net The rate of polymerization is generally first order with respect to both monomer and initiator concentrations. The specific rate constants for initiation and propagation when using this compound would require dedicated kinetic studies.

    In general, cationic polymerizations are known to be very fast, even at low temperatures. mit.edu The rate of propagation is influenced by the distance between the propagating cationic center and the counter-ion; more separated "free" ions are more reactive than tight ion pairs. wikipedia.org The polarity of the solvent plays a significant role in this separation. wikipedia.org

    Control of Polymer Properties through this compound Initiation

    The ability to control the properties of the final polymer, such as molecular weight and molecular weight distribution (polydispersity), is a key objective in polymer synthesis. In cationic polymerization, these properties are primarily influenced by the rates of initiation, propagation, chain transfer, and termination.

    By carefully selecting the reaction conditions, such as the initial ratio of monomer to initiator ([M]/[I]), it is possible to influence the molecular weight of the resulting polymer. Generally, a higher [M]/[I] ratio leads to a higher molecular weight polymer, assuming that chain transfer and termination events are minimal.

    In living polymerization systems, such as the polymerization of tetrahydrofuran under specific conditions, the molecular weight can be predicted based on the stoichiometry of the reaction, and polymers with a narrow molecular weight distribution (low polydispersity index, Đ) can be obtained. researchgate.net The use of a well-defined initiator like this compound can contribute to better control over the initiation process, which is a prerequisite for achieving a controlled polymerization. However, chain transfer reactions, where the growing polymer chain is terminated but a new one is initiated, can also significantly affect the molecular weight and are common in many cationic systems. wikipedia.org

    Investigations into Nitrosonium Hexafluorophosphate in Inorganic and Organometallic Chemistry

    Synthesis and Characterization of Metal Nitrosyl Complexes

    Nitrosonium hexafluorophosphate (B91526) is a widely employed reagent for the synthesis of metal nitrosyl complexes due to its capacity to introduce the nitrosyl ligand, often through oxidative nitrosylation reactions. wikipedia.org The nitrosyl cation, NO⁺, is isoelectronic with carbon monoxide (CO), making the bonding in metal nitrosyl complexes analogous to that in metal carbonyls. wikipedia.org

    Reactions with Metal Carbonyl Complexes

    A common route to metal nitrosyl carbonyls involves the reaction of metal carbonyl complexes with nitrosonium hexafluorophosphate. In these reactions, NOPF₆ typically oxidizes the metal center and replaces one or more carbonyl ligands with a nitrosyl group.

    For instance, the reaction of substituted manganese carbonyl bromide compounds with NOPF₆ in acetonitrile (B52724) has been shown to yield cationic complexes. rsc.org Specifically, [Mn(CO)₅Br] and cis-[Mn(CO)₄(PMe₂Ph)Br] react to form [Mn(CO)₅(CH₃CN)]⁺ and cis-[Mn(CO)₄(PMe₂Ph)(CH₃CN)]⁺, respectively, where the NOPF₆ acts as an oxidant and facilitates the substitution of the bromide ligand by acetonitrile. rsc.org In other cases, direct substitution of a carbonyl ligand by a nitrosyl group is observed. The reaction of cis-[M(CO)₄(L-L)] (where M = Cr, Mo, or W; L-L = a diphosphine ligand) with NOPF₆ in methyl cyanide produces the cationic nitrosyl complex [M(CO)₃(NO)(L-L)][PF₆]. rsc.org

    The table below summarizes representative reactions of metal carbonyl complexes with this compound.

    Metal Carbonyl ReactantLigands (L)Product(s)Reference
    cis-[M(CO)₄(L-L)] (M=Cr, Mo, W)L-L = R₂P(CH₂)₂PR₂[M(CO)₃(NO)(L-L)][PF₆] rsc.org
    [Mn(CO)₅Br]-[Mn(CO)₅(CH₃CN)]⁺ rsc.org
    cis-[Mn(CO)₄(PMe₂Ph)Br]PMe₂Phcis-[Mn(CO)₄(PMe₂Ph)(CH₃CN)]⁺ rsc.org
    fac- and mer-trans-[Mn(CO)₃L₂Br]P(OMe)₃, PMe₃, PMe₂Phfac-[Mn(CO)₃L₂Br]PF₆ rsc.org
    (C₆Et₆)Cr(CO)₃-[(C₆Et₆)Cr(CO)₂(NO)]BF₄ (using NOBF₄) wikipedia.org
    M(CO)₆ (M=Mo, W)MeCNM(NO)₂(MeCN)₄₂ (using NOBF₄) wikipedia.org

    These reactions demonstrate the efficacy of nitrosonium salts in generating cationic metal nitrosyl complexes from neutral metal carbonyl precursors. The nature of the product can be influenced by the solvent and the ancillary ligands present on the metal center. rsc.org

    Preparation of Other Nitrosyl Complexes

    Beyond metal carbonyls, this compound is instrumental in the synthesis of a variety of other nitrosyl complexes. For example, it can be used in insertion reactions with transition-metal hydrides. While the use of NOPF₆ can lead to unstable complexes that decompose, it demonstrates the initial insertion of the NO⁺ group into a metal-hydride bond. acs.org More stable nitroxyl (B88944) (HNO) complexes have been successfully isolated using nitrosonium triflate, highlighting the influence of the counter-ion on product stability. acs.org

    The synthesis of technetium nitrosyl complexes, relevant to nuclear waste management, has been achieved using nitrosylating reagents like NOBF₄, which is analogous to NOPF₆. pnnl.gov Treatment of Tc(I) tricarbonyl precursors such as (Et₄N)₂[Tc(CO)₃Cl₃] with NOBF₄ in dichloromethane (B109758) results in the formation of [Tc(CO)₂(NO)]²⁺ species through the substitution of a CO ligand with an NO⁺ ligand. pnnl.gov

    Ligand Exchange and Coordination Chemistry

    Ligand exchange reactions are fundamental in coordination chemistry, and this compound can play a crucial role in these processes. libretexts.orgchemguide.co.uk The strong electrophilic nature of the NO⁺ cation facilitates its attack on metal centers, often leading to the displacement of other ligands.

    In the reactions of ditertiary alkylphosphine complexes of Group 6 metal carbonyls, NOPF₆ promotes the substitution of a carbonyl group to form a nitrosyl complex. rsc.org For chromium complexes, further reaction can lead to the exchange of acetonitrile for acetone (B3395972) in solution, demonstrating the influence of the nitrosyl ligand on the lability of other coordinated ligands. rsc.org The synthesis of T-shaped palladium and platinum {MNO}¹⁰ nitrosyl complexes of the form [M(PR₃)₂(NO)]⁺ can be achieved by treating zerovalent precursors with NO⁺ sources, showcasing a clear ligand exchange process. nih.gov

    An interesting case of intramolecular metal and ligand exchange has been observed in the reaction of a metallodithiolate cobalt-nitrosyl complex with a nickel-nitrosyl synthon. nih.gov This process involves a remarkable electronic and ligand redistribution, underscoring the complex coordination chemistry that can be initiated by the introduction of a nitrosyl group. nih.gov

    Applications in Organometallic Redox Chemistry

    This compound is a potent oxidizing agent in organometallic chemistry, capable of accepting an electron from a metal center. This property is harnessed in various synthetic and catalytic applications.

    One-Electron Oxidation Capabilities in Organometallic Systems

    The one-electron oxidation of organometallic complexes by NOPF₆ is a common and predictable reaction. The redox potential of the NO⁺/NO couple makes it a suitable oxidant for many 18-electron organometallic compounds, generating stable 17-electron cationic species or inducing further reactivity.

    For example, tris(phosphine) manganese carbonyl bromide complexes, mer-cis-[Mn(CO)₂(L)₃Br], are oxidized by NOPF₆ to give the corresponding cationic salts mer-trans-[Mn(CO)₂(L)₃Br]PF₆ or mer-cis-[Mn(CO)₂(PMe₃)₃Br]PF₆. rsc.org Similarly, the oxidation of cis-[Cr(CO)₂(dmpe)₂] with NOPF₆ in methanol (B129727) yields the one-electron oxidation product trans-[Cr(CO)₂(dmpe)₂][PF₆]. rsc.org

    The table below provides examples of one-electron oxidation reactions involving this compound.

    Organometallic ReactantProduct of One-Electron OxidationReference
    mer-cis-[Mn(CO)₂L₃Br] (L = P(OMe)₃, P(OEt)₃, etc.)mer-trans-[Mn(CO)₂L₃Br]PF₆ rsc.org
    cis-[Cr(CO)₂(dmpe)₂]trans-[Cr(CO)₂(dmpe)₂][PF₆] rsc.org
    fac- and mer-trans-[Mn(CO)₃L₂Br]fac-[Mn(CO)₃L₂Br]PF₆ rsc.org

    These reactions underscore the utility of NOPF₆ as a clean one-electron oxidant, as the byproduct, nitric oxide (NO), is a gas that can be easily removed from the reaction mixture. wikipedia.org

    Electron Transfer (ET)-Catalyzed Substitution Reactions

    Electron transfer processes initiated by reagents like this compound can catalyze substitution reactions in organometallic complexes. The initial one-electron oxidation of a stable 18-electron complex generates a more labile 17-electron radical cation. This cation can then undergo rapid ligand substitution, a process that would be much slower for the parent 18-electron species.

    Formation of Cation Radical Salts Utilizing this compound

    This compound is a widely employed reagent for the synthesis of stable cation radical salts of organometallic and organic compounds through one-electron oxidation. The hexafluorophosphate anion (PF₆⁻) is a weakly coordinating anion, which contributes to the stability of the resulting cationic species.

    A classic and well-documented example is the oxidation of ferrocene (B1249389), an iron-containing organometallic compound, to form ferrocenium (B1229745) hexafluorophosphate. wikipedia.org This transformation involves the removal of one electron from the neutral, diamagnetic ferrocene molecule to yield the paramagnetic, blue-colored ferrocenium cation. wikipedia.org The reaction can be represented as:

    Fe(C₅H₅)₂ + (NO)PF₆ → [Fe(C₅H₅)₂]⁺PF₆⁻ + NO

    The ferrocene/ferrocenium couple is a standard reference in electrochemistry, and the synthesis of ferrocenium salts like the hexafluorophosphate is crucial for studying the electronic and structural properties of these systems. wikipedia.org The oxidation of ferrocene to the ferricenium ion results in only minor changes to the Fe-C bond lengths. wikipedia.org

    The utility of nitrosonium salts extends to the oxidation of various ferrocene derivatives. rsc.org The ease of oxidation and the stability of the resulting ferricenium derivatives can be influenced by the nature of the substituents on the cyclopentadienyl (B1206354) rings. Similarly, other organometallic complexes and polycyclic aromatic hydrocarbons can be oxidized to their corresponding cation radicals using this method. mdpi.com While nitrosonium tetrafluoroborate (B81430) is also used for these types of reactions, this compound is a common choice due to the properties of the PF₆⁻ counterion. acs.org

    Precursor Oxidizing Agent Product Key Observation
    Ferrocene (Fe(C₅H₅)₂)(NO)PF₆Ferrocenium hexafluorophosphate ([Fe(C₅H₅)₂]⁺PF₆⁻)Change in color to deep blue; product is paramagnetic. wikipedia.org
    Substituted Ferrocenes(NO)PF₆ or other oxidantsSubstituted Ferricenium hexafluorophosphatesRedox potentials and stability are dependent on the electronic nature of the substituents. rsc.org
    Terbenzoolympicenyl radical (BOR1)One-electron oxidantsCationic species (BOR1⁺)Yields a stable cationic species with intense near-infrared absorption. mdpi.com

    Reactivity with Transition Metal Hydrides and Alkyl Complexes

    The reactivity of this compound with transition metal complexes containing hydride or alkyl ligands is multifaceted, often leading to oxidation of the metal center, ligand substitution, or reactions involving the NO⁺ moiety itself.

    Research on the reactions of (NO)PF₆ with ditertiary alkylphosphine complexes of Group 6 metal carbonyls has revealed solvent-dependent outcomes. For instance, the reaction of cis-[Mo(CO)₂(dmpe)₂] (where dmpe is 1,2-bis(dimethylphosphino)ethane) with (NO)PF₆ in hydrogen-containing solvents like methanol results in the formation of a molybdenum hydride complex, [MoH(CO)₂(dmpe)₂]⁺PF₆⁻. rsc.org This suggests that the solvent can act as a hydrogen source in the reaction. In contrast, when the same reaction is carried out in liquid sulfur dioxide, an SO₂ adduct, [Mo(CO)₂(SO₂)(dmpe)₂]²⁺(PF₆⁻)₂, is formed instead. rsc.org

    Similarly, the oxidation of cis-[Cr(CO)₂(dmpe)₂] with (NO)PF₆ in methanol yields a mixture of the oxidized complex trans-[Cr(CO)₂(dmpe)₂]⁺PF₆⁻ and the hydride complex [CrH(CO)₂(dmpe)₂]⁺PF₆⁻. rsc.org However, in acetonitrile, a solvent-coordinated dicationic complex, cis-[Cr(NCMe)(CO)₂(dmpe)₂]²⁺(PF₆⁻)₂, is the product. rsc.org

    The nitrosonium ion can also react with other metal-ligand combinations. For example, an iron(III)-peroxo complex, [FeIII(14-TMC)(O₂)]⁺ (where TMC is N-tetramethylated cyclam), reacts with (NO)PF₆ to generate an iron(IV)-oxo species and nitrogen dioxide. rsc.org This reaction is proposed to proceed through a putative Fe(III)-peroxynitrite intermediate. rsc.org

    While extensive studies detailing reactions with a broad range of simple transition metal alkyls are less common, the reactivity patterns observed with hydride and carbonyl complexes suggest that reactions with alkyl complexes would likely involve oxidation at the metal center and potential for complex subsequent transformations. The interaction of dppf-Nickel(0) complexes with alkyl halides, for instance, involves changes in the nickel oxidation state and the formation of alkyl radicals, indicating the susceptibility of metal-alkyl systems to redox processes. researchgate.net

    Reactant Complex Solvent Product(s) Reaction Type
    cis-[Mo(CO)₂(dmpe)₂]Methanol[MoH(CO)₂(dmpe)₂]⁺PF₆⁻Oxidation and hydride formation. rsc.org
    cis-[Mo(CO)₂(dmpe)₂]Liquid SO₂[Mo(CO)₂(SO₂)(dmpe)₂]²⁺(PF₆⁻)₂Oxidation and ligand substitution. rsc.org
    cis-[Cr(CO)₂(dmpe)₂]Methanoltrans-[Cr(CO)₂(dmpe)₂]⁺PF₆⁻ and [CrH(CO)₂(dmpe)₂]⁺PF₆⁻Oxidation and hydride formation. rsc.org
    cis-[Cr(CO)₂(dmpe)₂]Acetonitrilecis-[Cr(NCMe)(CO)₂(dmpe)₂]²⁺(PF₆⁻)₂Oxidation and solvent coordination. rsc.org
    [FeIII(14-TMC)(O₂)]⁺Acetonitrile[FeIV(14-TMC)(O)]²⁺ and NO₂Oxidation and ligand transformation. rsc.org

    Spectroscopic and Computational Research on Nitrosonium Hexafluorophosphate and Its Derivatives

    Vibrational Spectroscopy (IR, Raman) for Nitrosyl Group Characterization

    Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the nitrosyl (NO) group within nitrosonium hexafluorophosphate (B91526). These methods probe the vibrational modes of molecules, offering direct information about bond strengths and molecular structure.

    ν(NO) Stretching Frequencies and Electronic Structure Correlations

    The stretching vibration of the nitrogen-oxygen triple bond, denoted as ν(NO), is a particularly informative feature in the vibrational spectra of nitrosonium salts. For nitrosonium hexafluorophosphate, this vibration gives rise to a strong absorption peak in the infrared spectrum, typically observed in the range of 2150–2400 cm⁻¹. wikipedia.org The high frequency of this band is characteristic of a triple bond, reflecting the isoelectronic nature of the nitrosonium ion (NO⁺) with carbon monoxide (CO) and dinitrogen (N₂). wikipedia.orgwikipedia.org

    The precise frequency of the ν(NO) stretch is sensitive to the electronic environment of the nitrosyl group. researchgate.net In metal nitrosyl complexes, for instance, the ν(NO) frequency can shift depending on the extent of back-bonding from the metal center to the π* orbitals of the NO ligand. wikipedia.org While this compound itself does not feature a metal-nitrosyl bond, the principle of electronic influence on vibrational frequency still holds. The interaction of the NO⁺ cation with the PF₆⁻ anion and the surrounding solvent or solid-state matrix can subtly affect the electronic distribution within the N-O bond, leading to small variations in the observed ν(NO) frequency.

    In studies of various nitrosyl complexes, a correlation has been established between the ν(NO) stretching frequency and the M-N-O bond angle. nih.gov Linear M-N-O arrangements tend to exhibit higher ν(NO) frequencies, while bent geometries show lower frequencies. nih.gov For the ionic compound this compound, the NO⁺ ion is a linear species.

    Interactive Table: Representative ν(NO) Stretching Frequencies

    Compound/Complex Type ν(NO) Range (cm⁻¹) Reference
    Nitrosonium Salts 2150–2400 wikipedia.org
    Linear Metal Nitrosyls 1862–1690 nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and the solid state. It provides detailed information about the local chemical environment of specific atomic nuclei.

    Monitoring Anion Decomposition via ¹⁹F NMR

    The hexafluorophosphate anion can undergo decomposition, particularly in the presence of nucleophiles or protic species. ¹⁹F NMR spectroscopy is an excellent method for monitoring this degradation process. The appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of decomposition products such as difluorophosphoric acid (OPF₂(OH)). oxinst.com By integrating the signals of the remaining PF₆⁻ and the newly formed species over time, the rate of decomposition can be quantified. oxinst.com This is particularly relevant in applications where the stability of the electrolyte is critical, such as in batteries. nih.govresearchgate.net

    Interactive Table: Common ¹⁹F NMR Signals in PF₆⁻ Decomposition

    Species Typical Chemical Shift Range (ppm) Multiplicity
    [PF₆]⁻ ~ -70 to -75 Doublet
    OPF₂(OH) ~ -19 Doublet

    Electronic Spectroscopy (UV-Vis, MCD)

    Electronic spectroscopy, including UV-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) spectroscopy, probes the electronic transitions within a molecule. These techniques provide information about the electronic structure and can be used to identify and characterize species in solution.

    Characterization of Electronic Transitions and Charge Transfer Bands

    This compound itself is a colorless solid, indicating that it does not have strong absorptions in the visible region of the electromagnetic spectrum. However, when it interacts with electron-rich aromatic compounds, colored charge-transfer (CT) complexes can form. acs.org These complexes exhibit new absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual components. acs.org

    These charge-transfer bands arise from the excitation of an electron from a high-energy occupied molecular orbital (HOMO) of the aromatic donor to a low-energy unoccupied molecular orbital (LUMO) of the nitrosonium acceptor. acs.org The energy of these transitions is related to the ionization potential of the donor and the electron affinity of the acceptor. The formation of these inner-sphere complexes, where the donor and acceptor are in close contact, is a key step in electron transfer reactions involving the nitrosonium ion. acs.org

    In the broader context of coordination compounds, electronic transitions can be categorized as d-d transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). libretexts.org While this compound is an ionic compound, the concept of charge transfer is central to its reactivity with donor molecules. acs.orgyoutube.com

    Electron Paramagnetic Resonance (EPR) Studies

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. nih.gov It is a primary tool for studying paramagnetic materials, including free radicals and transition metal complexes. nih.govmdpi.com

    The nitrosonium cation (NO⁺) in this compound is a diamagnetic species, meaning it has no unpaired electrons. Consequently, it is EPR-silent and cannot be directly detected by this technique. mdpi.com However, EPR spectroscopy is invaluable for studying the reactions of this compound where paramagnetic species are involved, either as reactants or products. For example, if this compound reacts to form nitric oxide (NO), a stable diatomic free radical, EPR can be used for its detection and quantification. nih.govmdpi.com

    EPR studies in this context often focus on:

    Spin Trapping: In reactions where transient radical species are formed, spin traps are used to form more stable radical adducts that can be readily detected by EPR. mdpi.com While nitric oxide itself is relatively stable, this technique is crucial for other reactive intermediates.

    Nitrosyl Complexes: Nitric oxide readily coordinates with metal ions, such as iron in heme proteins, to form paramagnetic nitrosyl complexes. nih.govnih.gov EPR is extensively used to characterize the electronic structure and coordination environment of these complexes, which can be formed in reactions involving nitrosonium salts. nih.govcapes.gov.br The g-values and hyperfine splitting patterns in the EPR spectrum provide detailed information about the geometry and the nature of the axial ligand trans to the nitrosyl group. capes.gov.br

    Therefore, while not applicable to the parent compound, EPR is a critical tool for elucidating the mechanisms of reactions involving this compound through the characterization of any paramagnetic intermediates or products.

    X-ray Absorption Spectroscopy (XAS)

    X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element in a material. springernature.comsemineral.es It is element-selective and does not require long-range crystalline order, making it suitable for a wide range of samples, including amorphous solids and solutions. semineral.es An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comnih.gov

    For this compound (NOPF₆), XAS can provide detailed structural information:

    XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov By tuning the X-ray energy to the K-edge of nitrogen, oxygen, or phosphorus, one could probe their respective chemical environments. The features in the XANES spectrum of the nitrogen atom would be characteristic of the N≡O triple bond in the nitrosonium cation.

    EXAFS: The EXAFS region consists of oscillations past the absorption edge that arise from the scattering of the ejected photoelectron by neighboring atoms. semineral.es Analysis of the EXAFS signal can yield precise information about the bond distances and coordination numbers. For NOPF₆, EXAFS could be used to determine the N-O bond length in the cation and the P-F bond lengths in the octahedral hexafluorophosphate anion with high accuracy. semineral.es

    Studies on related metal nitrosyl complexes have demonstrated the utility of XAS in characterizing the coordination environment and bonding, providing a blueprint for its application to nitrosonium salts. researchgate.net

    Theoretical and Computational Chemistry Approaches

    Computational chemistry provides indispensable tools for understanding the structure, stability, and reactivity of molecules at an atomic level. For this compound, various methods are used to complement and interpret experimental data.

    Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods used to solve the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the electron density, offering a favorable balance between accuracy and computational cost. nih.govaps.org

    For this compound, these calculations are used to:

    Optimize Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise values for bond lengths (N-O, P-F) and the octahedral geometry of the PF₆⁻ anion.

    Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. The calculated frequency for the N-O stretching mode is a key identifier for the nitrosonium cation.

    Determine Thermodynamic Stability: Calculate properties such as the heat of formation and Gibbs free energy, which are crucial for understanding the compound's stability and its role in chemical reactions. nih.gov

    The combination of DFT with other methods, such as the Dynamical Mean-Field Theory (DFT+DMFT), has proven effective in accurately describing the structural and electronic properties of complex materials. aps.org

    Computational methods are essential for analyzing the intricate details of chemical bonding. For this compound, theoretical approaches are used to:

    Analyze Molecular Orbitals: DFT calculations provide a detailed picture of the molecular orbitals, confirming the triple bond character between nitrogen and oxygen in the NO⁺ cation.

    Electron Density Distribution: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of the chemical bonds (ionic vs. covalent) within the NOPF₆ ionic pair.

    Determine Protonation Sites: Theoretical calculations can predict the most likely site for protonation. By modeling the addition of a proton (H⁺) to various atoms (e.g., the fluorine atoms on the PF₆⁻ anion) and calculating the resulting energy, the most thermodynamically favorable protonation site can be identified. Energy decomposition analysis (EDA) can further quantify the contributions of different intramolecular interactions. nih.gov

    Semi-empirical quantum mechanical (SQM) methods, such as AM1 and PM6, are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. nih.govwikipedia.org This makes them significantly faster than DFT or ab initio methods. nih.govrsc.org

    Their application in studying this compound includes:

    Rapid Screening of Reactions: Due to their computational efficiency, SQM methods are ideal for exploring the potential energy surfaces of complex reactions involving large molecules. rsc.org They can quickly screen numerous possible reaction pathways to identify the most plausible ones.

    Initial Transition State Searches: These methods are often used to obtain initial geometries for transition states, which can then be refined using more accurate and computationally expensive DFT calculations. bath.ac.uk This synergistic approach combines the speed of SQM with the accuracy of DFT. rsc.orgbath.ac.uk

    While the results can be less accurate if the molecule under study differs significantly from the parameterization set, these methods are invaluable for initial explorations of reaction mechanisms. wikipedia.org

    Understanding the reactivity of this compound and the transient species formed during its reactions relies heavily on computational modeling. Theoretical models provide mechanistic insights that are often inaccessible through experiments alone.

    Key applications include:

    Reaction Pathway Modeling: DFT calculations are used to map the entire energy profile of a reaction, from reactants to products. nih.gov This includes locating transition states and reaction intermediates.

    Activation Energy Calculation: The energy barrier (activation energy) for a reaction can be calculated, providing a quantitative measure of the reaction rate. For example, in an oxidation reaction using NOPF₆, DFT can predict the feasibility of the reaction under specific conditions. nih.gov

    Characterization of Intermediates: The geometric and electronic structures of short-lived reactive intermediates can be calculated, offering a detailed understanding of their role in the reaction mechanism. umich.edu This is crucial for reactions where intermediates cannot be isolated or observed directly.

    Table of Compounds

    Compound NameMolecular Formula
    This compoundNOPF₆
    Nitric OxideNO
    Styrene (B11656) OxideC₈H₈O
    Cyclohexene (B86901) OxideC₆H₁₀O
    1,2-Epoxybutane (B156178)C₄H₈O
    StyreneC₈H₈
    n-Butyl vinyl etherC₆H₁₂O
    Tetrahydrofuran (B95107)C₄H₈O
    Acetonitrile (B52724)C₂H₃N

    Table of Computational Methods

    Method TypeExamplesPrimary Application for NOPF₆
    High-Level Quantum Ab Initio, Density Functional Theory (DFT)Accurate calculation of structure, stability, vibrational frequencies, and reaction energy profiles. nih.govaps.org
    Semi-Empirical AM1, PM3, PM6Rapid screening of reaction mechanisms, initial geometry optimization for large systems. wikipedia.orgrsc.org
    Hybrid Approaches DFT+DMFT, SQM+MLHigh-accuracy structural properties for complex solids; fast and accurate prediction of reaction barriers. aps.orgrsc.orgbath.ac.uk

    Emerging Research Applications and Future Directions for Nitrosonium Hexafluorophosphate

    Development of New Materials with Specific Properties

    A primary area of application for nitrosonium hexafluorophosphate (B91526) is in polymer chemistry, where it serves as a highly effective initiator for cationic polymerization. smolecule.com This process involves the generation of cationic species that trigger a chain reaction, leading to the formation of polymers. smolecule.com The ability of nitrosonium hexafluorophosphate to initiate the polymerization of a variety of monomers is a key factor in its utility for creating new materials with tailored properties.

    Research has demonstrated its efficacy in polymerizing 1,2-epoxides, such as styrene (B11656) oxide and cyclohexene (B86901) oxide. smolecule.comfishersci.com Beyond epoxides, its use has been extended to other monomers, including styrene, n-butyl vinyl ether, and tetrahydrofuran (B95107). smolecule.comfishersci.com The choice of monomer and the controlled nature of the polymerization process allow for the synthesis of polymers with specific, desirable characteristics. While research into the specific properties of polymers synthesized using this compound is ongoing, the ability to control factors like initiator concentration can influence polymer characteristics such as particle size, size distribution (polydispersity), and temperature sensitivity (Lower Critical Solution Temperature - LCST). nih.govmdpi.com This control is crucial for designing materials for specialized applications.

    Table 1: Monomers Polymerized by this compound

    Monomer Class Specific Examples Resulting Polymer Type
    1,2-Epoxides Styrene oxide, Cyclohexene oxide, 1,2-Epoxybutane (B156178) Polyethers
    Vinyl compounds Styrene, n-Butyl vinyl ether Vinyl polymers
    Cyclic ethers Tetrahydrofuran (THF) Poly(tetrahydrofuran)

    The ongoing exploration in this area focuses on understanding the detailed mechanisms and kinetics of these polymerization reactions to further refine the properties of the resulting materials for advanced applications. smolecule.com

    Potential in Antimicrobial Applications

    The antimicrobial properties of nitric oxide (NO) and its related reactive nitrogen species, including the nitrosonium cation (NO+), are well-documented. nih.govnih.gov These species are integral to the host immune response against pathogens. While direct studies on the antimicrobial applications of this compound are still emerging, its role as a stable source of the NO+ cation suggests significant potential in this field.

    The antimicrobial mechanism of the nitrosonium ion is multifaceted. One key target is the cell surface of bacteria and fungi. The NO+ cation can react with and modify essential biomolecules, such as glycosaminoglycans, which are involved in adhesion and infection. This interaction can disrupt the structural integrity of the microbial cell envelope and interfere with its ability to colonize host tissues. Further research into formulating this compound into delivery systems could harness these intrinsic antimicrobial properties for therapeutic purposes.

    Biochemical Relevance and Interactions in Biological Systems

    The biochemical significance of this compound stems from its ability to deliver the nitrosonium ion, a key signaling and reactive molecule in biological systems.

    Nitric Oxide and its Interaction with Proteins

    The nitrosonium ion (NO+) is a powerful electrophile that readily reacts with nucleophilic functional groups in biomolecules, particularly in proteins. A primary example of this reactivity is S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue. This post-translational modification is a crucial mechanism for regulating the function of a wide range of proteins involved in cellular signaling, vasodilation, and neurotransmission.

    By providing a controlled source of NO+, this compound can be used as a tool in laboratory settings to study the mechanisms and functional consequences of protein nitrosylation. Understanding these interactions is fundamental to deciphering the complex role of nitric oxide in health and disease.

    Role in Sustainable and Green Chemistry Initiatives

    The principles of green chemistry encourage the use of reagents and reaction conditions that minimize waste and environmental impact. This compound and related nitrosonium salts align with these principles in several ways. For instance, in oxidation reactions, the nitrosonium ion is reduced to nitric oxide (NO), a gaseous byproduct. wikipedia.org This gaseous nature allows for its easy removal from the reaction mixture, simplifying product purification and reducing the need for solvent-intensive separation processes. wikipedia.org

    The use of this compound can also provide a milder and more selective alternative to traditional, often harsher, oxidizing agents, potentially reducing energy consumption and the formation of unwanted side products. As the demand for environmentally benign chemical processes grows, the application of reagents like this compound in green chemistry is expected to expand.

    Challenges and Opportunities in Controlled Reactivity and Selectivity

    The high reactivity of this compound presents both challenges and opportunities for synthetic chemists. A significant challenge is its sensitivity to moisture; the nitrosonium ion reacts readily with water to form nitrous acid, necessitating careful handling and anhydrous reaction conditions. wikipedia.org

    However, this high reactivity, when properly harnessed, offers immense opportunities for developing novel and selective chemical transformations. researchgate.net The compound is a strong oxidizing agent, and controlling its reactivity to target specific functional groups is a key area of research. smolecule.com Success in this area has been demonstrated in the selective cleavage of ethers and oximes. wikipedia.org The ongoing challenge and opportunity lie in further developing reaction protocols that can precisely control the powerful reactivity of this compound to achieve high selectivity in complex molecule synthesis. researchgate.netrsc.org

    Exploration of Novel Reaction Pathways and Catalytic Cycles

    Researchers are actively exploring the use of this compound to forge new reaction pathways and participate in innovative catalytic cycles. Its utility in organic synthesis is already established for generating diazonium salts from arylamines and for the nitrosation of arenes. smolecule.comresearchgate.net

    Furthermore, its interaction with metal carbonyl complexes to form metal-nitrosyl complexes is significant for the fields of coordination chemistry and catalysis. smolecule.com These metal-nitrosyl species can themselves be catalysts or key intermediates in catalytic cycles. The ability of the nitrosonium cation to act as an initiator in radical reactions, such as the annulation of imines with alkenes, further broadens its synthetic utility. researchgate.net The continued exploration of these and other novel reactions promises to uncover new catalytic systems and synthetic methodologies with broad applicability.

    Table 2: Novel Reaction Applications of this compound

    Reaction Type Substrate Product Significance
    Diazotization Arylamines Diazonium salts Key intermediates in synthesis
    Oxidation Various substrates Oxidized products Powerful and clean oxidant
    Nitrosation Arenes, Boronates Nitrosoarenes Access to important building blocks
    C-H Functionalization Alkanes Nitro amides (after workup) Direct functionalization of C-H bonds
    Radical Annulation Imines, Alkenes Cyclic compounds Formation of complex ring systems
    Metal Complex Formation Metal Carbonyls Metal-nitrosyl complexes Precursors for catalysis

    Q & A

    Basic Research Questions

    Q. What are the critical safety protocols for handling Nitrosonium hexafluorophosphate in laboratory settings?

    • Methodological Answer :

    • Ventilation : Use chemical fume hoods with ≥100 ft/min face velocity to prevent aerosol formation .
    • PPE : Wear impermeable gloves (material selection requires manufacturer testing for penetration resistance), tightly sealed goggles, and lab coats. Respiratory protection is mandatory for prolonged exposure .
    • Spill Management : Absorb leaks with inert materials (e.g., diatomaceous earth) and neutralize with appropriate agents. Avoid water to prevent HF release .
    • Storage : Store in airtight containers under inert atmospheres; avoid contact with moisture or incompatible reagents .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer :

    • Elemental Analysis : Quantify nitrogen (N), phosphorus (P), and fluorine (F) content to verify stoichiometry.
    • Spectroscopy : Use 19F NMR^{19}\text{F NMR} to confirm PF6_6^- anion integrity and 15N NMR^{15}\text{N NMR} for nitrosonium (NO+^+) cation analysis .
    • X-ray Diffraction (XRD) : Resolve crystal structure and detect impurities (e.g., hydrolysis byproducts like NO2+_2^+ or PF5_5) .
    • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (toxic HF release occurs >200°C) .

    Q. What are the known physicochemical properties of this compound, and how can missing data be addressed?

    • Methodological Answer :

    Property Reported Data Gaps Experimental Solutions
    Melting PointNot determined High thermal instabilityUse differential scanning calorimetry (DSC) under inert atmosphere
    SolubilityLow in water Solubility in organic solventsConduct gravimetric analysis in THF, acetonitrile, or DMF
    StabilityStable under dry, inert conditions Hydrolysis kineticsPerform kinetic studies via 31P NMR^{31}\text{P NMR} in humid environments

    Advanced Research Questions

    Q. How can researchers design experiments to assess the thermal stability and decomposition pathways of this compound?

    • Methodological Answer :

    • Controlled Heating : Use a sealed reactor with gas chromatograph-mass spectrometry (GC-MS) to identify gaseous byproducts (e.g., NOx_x, HF) during decomposition .
    • In Situ Spectroscopy : Monitor structural changes via Raman or IR spectroscopy during heating to detect intermediate species (e.g., PF5_5) .
    • Computational Modeling : Apply density functional theory (DFT) to predict decomposition activation energies and validate with experimental TGA/DSC data .

    Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophilic agents?

    • Methodological Answer :

    • Kinetic Profiling : Track reaction progress using stopped-flow techniques with UV-vis or fluorescence spectroscopy to quantify NO+^+ transfer efficiency .
    • Competitive Experiments : Compare nitrosation rates with alternative nitrosonium sources (e.g., NOBF4_4) in solvents like dichloromethane or acetonitrile .
    • Byproduct Analysis : Identify PF6_6^- stability via ion chromatography or 19F NMR^{19}\text{F NMR} to rule out anion participation in side reactions .

    Q. How to evaluate environmental and toxicological risks of this compound in academic workflows?

    • Methodological Answer :

    • Aquatic Toxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (current water hazard class 1, low risk) .
    • Waste Neutralization : Treat lab waste with calcium hydroxide to precipitate fluoride ions before disposal .
    • Ecotoxicological Modeling : Predict bioaccumulation potential using quantitative structure-activity relationship (QSAR) models, noting PF6_6^-’s low persistence .

    Data Contradiction Analysis

    Q. Why are key physicochemical parameters (e.g., melting point, vapor pressure) absent from safety data sheets, and how can researchers address this?

    • Methodological Answer :

    • Root Cause : High reactivity and thermal instability complicate standard measurements .
    • Workarounds :
    • Use micro-scale DSC for melting point determination under nitrogen.
    • Apply Knudsen effusion methods for vapor pressure estimation in controlled environments .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.